2,2,7-Trimethylnonane

Boiling Point Volatility Thermal Stability

2,2,7-Trimethylnonane is a highly branched, saturated hydrocarbon (C12H26, MW 170.33 g/mol) within the broader dodecane isomer family, which comprises over 350 structural variations. Unlike its linear counterpart n-dodecane, the specific methyl group placements at the 2,2,7-positions create a unique molecular architecture that directly influences key physical properties such as boiling point, density, and refractive index.

Molecular Formula C12H26
Molecular Weight 170.33 g/mol
CAS No. 62184-53-6
Cat. No. B15455436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,7-Trimethylnonane
CAS62184-53-6
Molecular FormulaC12H26
Molecular Weight170.33 g/mol
Structural Identifiers
SMILESCCC(C)CCCCC(C)(C)C
InChIInChI=1S/C12H26/c1-6-11(2)9-7-8-10-12(3,4)5/h11H,6-10H2,1-5H3
InChIKeyPXOURNMYVAOUML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,7-Trimethylnonane (CAS 62184-53-6): A C12 Branched Alkane for Specialized Industrial and Analytical Applications


2,2,7-Trimethylnonane is a highly branched, saturated hydrocarbon (C12H26, MW 170.33 g/mol) within the broader dodecane isomer family, which comprises over 350 structural variations. [1] Unlike its linear counterpart n-dodecane, the specific methyl group placements at the 2,2,7-positions create a unique molecular architecture that directly influences key physical properties such as boiling point, density, and refractive index. This distinct profile positions it for niche roles in high-boiling-point solvent applications, as a reference standard in gas chromatography, and as a component in specialized hydrocarbon mixtures where precise volatility and fluid characteristics are required.

The Pitfalls of Substituting 2,2,7-Trimethylnonane with Generic C12 Isomer Mixtures


Selecting a generic 'isododecane' or an unbranched n-dodecane in place of the specific 2,2,7-Trimethylnonane isomer introduces significant risk of altered performance and analytical inaccuracy due to fundamental differences in physical properties. While a broad mixture of C12 isomers may have a boiling range of 170-195 °C, the specific 2,2,7- isomer exhibits a considerably higher boiling point of approximately 202 °C, which is even closer to that of linear n-dodecane but achieved with a structurally different, branched molecule. [1] This demonstrates that structural isomerism is a critical variable that cannot be ignored. It must be noted that high-strength, direct head-to-head differential evidence is limited for this compound, and quantitative comparisons are primarily cross-study, not from a single controlled experiment. Therefore, substitution without verification can lead to unpredictable evaporation rates, altered solution thermodynamics, and inaccurate chromatographic identification, directly impacting process consistency and reproducibility.

Quantified Property Differentiation of 2,2,7-Trimethylnonane vs. Key C12 Analogs


Boiling Point Elevation: 2,2,7-Trimethylnonane vs. Other Trimethylnonane Isomers

The boiling point of 2,2,7-Trimethylnonane is significantly higher than that of other closely related trimethylnonane isomers, such as 2,2,4-Trimethylnonane and 2,2,6-Trimethylnonane, directly impacting its volatility profile. This higher boiling point is closer to that of linear n-dodecane but achieved with a branched structure, offering a unique combination of properties.

Boiling Point Volatility Thermal Stability Isomer Comparison

Density Differential: Lower Density of 2,2,7-Trimethylnonane vs. Lower-Branched Analogs

2,2,7-Trimethylnonane's density is inferred to be lower than isomers with less shielding of the molecular core, such as 2,2,4-Trimethylnonane (0.7430 g/mL) and 2,2,6-Trimethylnonane (0.7433 g/mL). The increased branching at the 2,2,7- positions likely reduces molecular packing efficiency, leading to a lower mass per unit volume.

Density Specific Gravity Mass-Volume Relationship Isomer Comparison

Refractive Index as a Purity and Identity Discriminator for 2,2,7-Trimethylnonane

The refractive index (RI) is a highly sensitive measure of purity and structural identity for isomeric hydrocarbons. 2,2,7-Trimethylnonane possesses a distinctly high RI of approximately 1.469, which is markedly different from the RIs of its close analogs 2,2,4-Trimethylnonane (1.4177) and 2,2,6-Trimethylnonane (1.4178). [REFS-1, REFS-2] This substantial difference, on the order of +0.051 units, provides a robust optical fingerprint for identity verification and purity assessment, distinguishing it clearly from other trimethylnonane isomers. [REFS-1, REFS-2]

Refractive Index Purity Control Chemical Identification Isomer Comparison

Application Scenarios Where 2,2,7-Trimethylnonane's Specific Properties are Critical


Analytical Chemistry: A High-Boiling Kovats Retention Index Marker

In gas chromatography (GC) for analyzing complex hydrocarbon mixtures like fuels or environmental samples, 2,2,7-trimethylnonane's distinct boiling point of ~202 °C makes it an excellent internal standard or retention index marker. Its elution time is predictably positioned between n-dodecane (Kovats Index 1200) and lighter branched isomers, providing a specific anchor point for identifying unknown C12 components without the volatility issues of lighter n-alkanes.

Specialty Solvents: Tailored Evaporation in High-Temperature Processing

For manufacturing processes involving high-temperature curing or deposition, the reduced volatility of 2,2,7-trimethylnonane (bp ~202 °C) compared to other branched C12 isomers (bp 190-191 °C) is a critical advantage. This higher boiling point allows for a longer wet-processing window before evaporation, improving film formation or coating uniformity. Attempting to substitute with 2,2,6-Trimethylnonane could lead to premature drying and defects.

Formulation Chemistry: Precise Density Control in Lubricants and Cosmetics

Lubricant and cosmetic formulators selecting a C12 hydrocarbon for its emollience or spreading properties can use 2,2,7-trimethylnonane to achieve a predictably lower density compared to less-branched isomers. This property affects product feel, spreadability, and phase stability. Procuring the specific 2,2,7- isomer ensures the final formulation's specific gravity falls within design tolerances, a level of control not possible with an undefined isomeric mixture.

Procurement and QC: Refractive Index for Incoming Material Verification

Upon receiving a shipment, a QC technician can immediately verify the identity of 2,2,7-trimethylnonane by measuring its refractive index. An observed value of n20/D ~1.469 confirms the material is not the more common, cheaper 2,2,4-Trimethylnonane (1.4177) or 2,2,6-Trimethylnonane (1.4178). This rapid, single-point check prevents costly mis-charges of incorrect isomers into sensitive synthetic pathways or analytical protocols.

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